Bleomycin A5

Übersicht

Beschreibung

Electronic Structure of Activated Bleomycin

Bleomycin A5 is a glycopeptide antibiotic with clinical applications in anticancer therapy. It is produced by the fungus Streptomyces verticillus and exhibits its highest activity when complexed with iron, specifically as a low-spin Fe(III) complex. The activated form of the drug, ABLM, is a ferric hydroperoxide complex that plays a crucial role in the reaction cycle leading to DNA radical formation and cleavage. Detailed spectroscopic and theoretical studies have provided insights into the electronic structure of both the ferric form of the drug and its activated form, contributing to our understanding of its mechanism of action .

Synthesis and Carbohydrate Moiety Role

The solid-phase synthesis of this compound and its monosaccharide analogues has been explored to understand the role of the carbohydrate moiety in RNA cleavage. By incorporating different monosaccharides in place of the usual disaccharide, researchers have been able to study the impact of these modifications on the drug's ability to cleave RNA. This approach has not only advanced the mechanistic studies of bleomycin but also provided a more efficient method for synthesizing this compound and its analogues .

Signal Transduction Pathways in Apoptosis Induction

This compound's apoptotic effects on tumor cells have been linked to the modulation of signal transduction pathways. In an oral cancer cell line, this compound treatment resulted in DNA fragmentation and nuclear changes indicative of apoptosis. This effect was associated with the activation of c-Jun N-terminal kinases (JNK) and the inhibition of extracellular signal-regulated kinases (ERK) activities. The study suggests that JNK plays a positive role in apoptosis, while ERK may protect against cell death. Furthermore, combining this compound with a MEK inhibitor enhanced apoptosis, revealing potential therapeutic opportunities .

Mitochondrial Dynamics and Apoptosis

In the context of nasal polyps, this compound has been shown to induce apoptosis in fibroblasts derived from nasal polyp tissue. The drug's effect on mitochondrial dynamics was studied, revealing that this compound treatment led to mitochondrial-mediated apoptosis. Specifically, this compound suppressed the activity of dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission, suggesting a novel mechanism by which this compound induces apoptosis .

DNA Target Cleavage

This compound has been coupled to oligonucleotides to achieve site-specific cleavage of DNA targets. This method involves the reaction of an amino group of this compound with the 5'-phosphate group of oligonucleotides, resulting in the formation of this compound oligonucleotide derivatives. These derivatives have been shown to cleave DNA in a site-specific manner, which is determined by the oligonucleotide part of the compound .

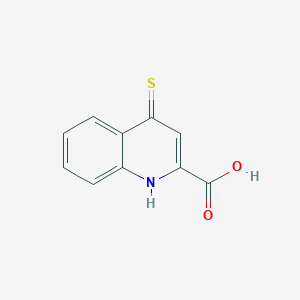

Inhibition of Lethality and Therapeutic Implications

The lethality of this compound in mouse fibroblasts has been compared with other bleomycin derivatives. This compound was found to be the most toxic among the tested derivatives. Interestingly, the compound hirudonine was able to specifically inhibit the lethal effects of this compound in mouse fibroblasts, suggesting a potential therapeutic approach to mitigate the drug's toxicity .

Solid-Phase Synthesis and DNA Relaxation

The solid-phase synthesis of deglycothis compound analogues has been achieved, leading to products that can relax supercoiled plasmid DNA similarly to natural this compound. This synthesis method represents an important step in the development of bleomycin analogues with potential therapeutic applications .

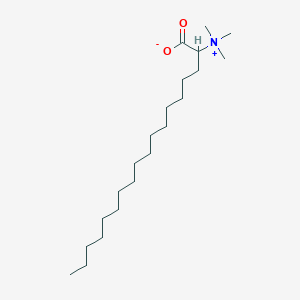

Uptake Mechanisms and Resistance

The human carnitine transporter SLC22A16 has been implicated in the uptake of this compound and polyamines. Cells with high expression of this transporter are more sensitive to this compound, whereas cells with low or undetectable expression show resistance. This finding highlights the importance of drug uptake mechanisms in the efficacy of this compound and suggests that modulating the expression of SLC22A16 could influence the drug's therapeutic effects .

Therapeutic Efficacy and Toxicity

The therapeutic efficacy of bleomycin, including this compound, is limited by the development of lung fibrosis. Understanding the mechanisms of DNA damage mediated by bleomycin and its cofactors is crucial for improving its therapeutic index. Research efforts are directed towards developing more potent and less toxic derivatives of bleomycin .

Antitumor Activity and DNA Interaction

A series of amino acid and peptide derivatives of this compound have been synthesized, showing significant antitumor activities and enhanced DNA cleavage capabilities compared to this compound. These derivatives have also demonstrated improved DNA binding properties, which may contribute to their increased antitumor efficacy .

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Bleomycin A5 wird in der Krebsforschung häufig als antineoplastisches Glykoprotein-Antibiotikum eingesetzt. Es ist Teil des Bleomycin-Komplexes und hat sich aufgrund seiner Fähigkeit, Zellzyklusarretierung und Apoptose zu induzieren, bei der Behandlung verschiedener Krebsarten als wirksam erwiesen .

DNA-Schadensinduktion

Diese Verbindung ist bekannt für ihre Fähigkeit, an DNA zu binden und die Bildung toxischer DNA-Läsionen zu induzieren, was für ihre Antitumorwirkung entscheidend ist. Die Läsionen werden über einen reaktiven Komplex freier Radikale gebildet .

Zytotoxizitätsweg-Analyse

This compound teilt einen Zytotoxizitätsweg mit Pingyangmycin, einem anderen Krebsmedikament. Studien haben gezeigt, dass beide Medikamente auf Transporter oder Endozytose-Rezeptoren angewiesen sind, um in die Zellen einzudringen, was für ihre therapeutische Wirkung unerlässlich ist .

Seneszenzinduktion

Untersuchungen haben gezeigt, dass this compound Seneszenz induzieren kann, einen Zustand dauerhafter Zellzyklusarretierung, der zur Alterung und zur Entwicklung altersbedingter Krankheiten beitragen kann .

Hemmung der DNA-Reparatur

Mechanistische Studien haben gezeigt, dass this compound zur transkriptionellen Hemmung von Rad51 führen kann, einem Schlüsselprotein im Homologen-Rekombinationsreparaturweg. Diese Hemmung kann durch E2F1-Verarmung entstehen und trägt zu den Auswirkungen des Medikaments auf die DNA-Doppelstrangbruchreparatur und Seneszenz bei .

Wirkmechanismus

Target of Action

Bleomycin A5, also known as Pingyangmycin, is a glycopeptide antibiotic that exhibits potent antitumor activity . The primary targets of this compound are guanosine-cytosine-rich portions of DNA . It binds to these regions via association of the “S” tripeptide and by partial intercalation of the bithiazole rings .

Mode of Action

It forms a complex with divalent metals like iron, which can produce highly reactive free radicals and Fe (III). These free radicals cause DNA single-strand breaks at 3’-4’ bonds in deoxyribose, yielding free base propenals, especially of thymine .

Biochemical Pathways

this compound affects several biochemical pathways. It has been shown to increase caspase-3 and p53 levels and inhibit telomerase activity, leading to apoptosis . It also induces DNA damage and senescence in alveolar epithelial cells (AECs), which is considered a key factor in the development of lung pathology .

Pharmacokinetics

this compound, being a hydrophilic molecule, depends on transporters or endocytosis receptors to get inside cells . In humans, it is rapidly eliminated primarily by renal excretion, accounting for approximately half of a dose . In patients with renal compromise or extensive prior cisplatin therapy, the drug half-life can extend from 2 to 4 hours up to 21 hours . Thus, dose adjustments are needed when creatinine clearance is less than or equal to 3N mL/min .

Result of Action

The anticancer activities of this compound rely on their abilities to produce DNA breaks, thus leading to cell death . It has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in AECs . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different cellular uptake, DNA repair rate, and/or increased drug detoxification might be some of the reasons for the varying half maximal inhibitory concentration (IC 50) of this compound in different cancer cell lines . Moreover, glycosaminoglycans might be involved in the cellular uptake of this compound .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Bleomycin A5 is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells . Once inside, it exhibits anticancer activities by producing DNA breaks, leading to cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It stimulates downstream apoptosis by increasing cysteine-aspartic acid protease-3 (caspase-3) activity, tumor protein 53 (p53) production, and transforming growth factor beta 1 (TGF-beta 1) formation . These proteins induce apoptosis directly or indirectly by halting cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to produce DNA breaks . This leads to cell death, thereby exerting its anticancer effects .

Metabolic Pathways

It is known that it interacts with various enzymes and cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues through transporters or endocytosis receptors

Eigenschaften

IUPAC Name |

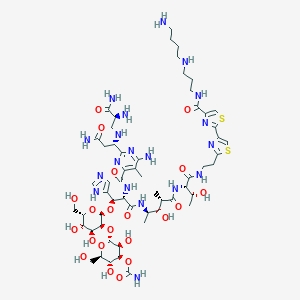

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOAUOAXCQAEMW-UTXKDXHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H89N19O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11116-32-8 | |

| Record name | Bleomycinamide, N1-[3-[(4-aminobutyl)amino]propyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

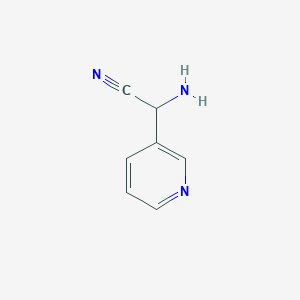

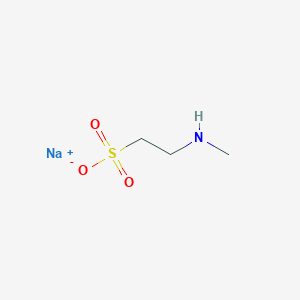

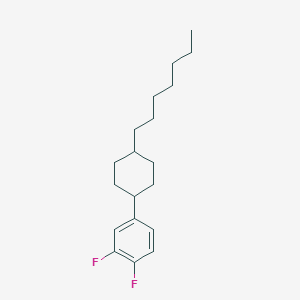

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

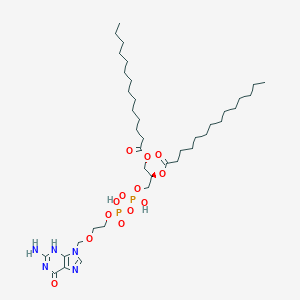

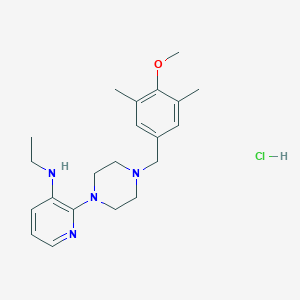

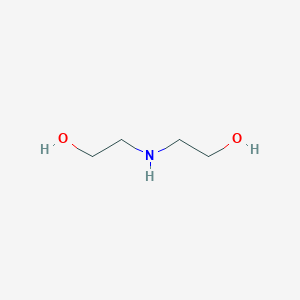

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)

![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)

![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)